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molecular formula C7H8N2OS B8756367 (3-Methylimidazo[2,1-B]thiazol-5-YL)methanol

(3-Methylimidazo[2,1-B]thiazol-5-YL)methanol

Cat. No. B8756367
M. Wt: 168.22 g/mol
InChI Key: WIYZSXHKFDEGMI-UHFFFAOYSA-N
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Patent
US06191124B1

Procedure details

A solution of 3-Methylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester (Formula C-4) (1.93 g, 9.2 mmol) in dry THF (20 ml) at 0° was treated with LiAlH4 (12.3 mmols, 0.47 gms) and reacted at 25° for 2 hours. The reaction was quenched by serial additions of 2% aqueous.. THF (24 mL), 15% NAOH (0.47 mL), and 2% aqueous THF (1.5 mL). The suspension was filtered and the filtrate was concentrated to a white solid (1.48 gm). The solid was recrystallized from isopropanol to yield pure 3-Methylimidazo[2,1-b]thiazole-5-Methanol (FIG. C-5) (1.18 g), m.p. 161-162°.
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:13]2[C:9]([S:10][CH:11]=[C:12]2[CH3:14])=[N:8][CH:7]=1)=O)C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:14][C:12]1[N:13]2[C:6]([CH2:4][OH:3])=[CH:7][N:8]=[C:9]2[S:10][CH:11]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.93 g
Type
reactant
Smiles
C(C)OC(=O)C1=CN=C2SC=C(N21)C
Name
Quantity
0.47 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 25° for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by serial additions of 2% aqueous
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to a white solid (1.48 gm)
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from isopropanol

Outcomes

Product
Name
Type
product
Smiles
CC=1N2C(SC1)=NC=C2CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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